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Introduction
SRA-737, also known as CCT245737, is a potent and selective, orally bioavailable small

molecule inhibitor of Checkpoint kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine

kinase and a key regulator of the DNA Damage Response (DDR) pathway, playing a central

role in cell cycle checkpoint control.[1][4] In cancer cells, which often exhibit increased intrinsic

replication stress due to oncogenic drivers or defects in DNA repair machinery, there is a

heightened dependency on CHK1 for survival.[4] This dependency presents a therapeutic

window for CHK1 inhibitors like SRA-737, which can induce synthetic lethality in tumor cells.[4]

This technical guide provides an in-depth overview of the discovery, development, mechanism

of action, and preclinical and clinical evaluation of SRA-737.

Discovery and Development
SRA-737 was discovered through a collaboration between Sareum and the Institute of Cancer

Research, with funding from Cancer Research UK.[5] It was identified as a potent and selective

CHK1 inhibitor with favorable pharmacokinetic properties, including high oral bioavailability.[3]

Preclinical development demonstrated its ability to abrogate DNA damage-induced cell cycle

arrest and potentiate the cytotoxicity of DNA-damaging agents.[3][4] Subsequently, SRA-737
has been evaluated in Phase 1 and 2 clinical trials as both a monotherapy and in combination

with other agents, such as the chemotherapeutic drug gemcitabine.[5][6][7][8]
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Mechanism of Action
SRA-737 selectively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity.[4]

This prevents the CHK1-mediated phosphorylation of its downstream targets, which are crucial

for instituting cell cycle arrest in response to DNA damage or replication stress.[4] By

abrogating the S and G2/M checkpoints, SRA-737 forces cancer cells with a high level of DNA

damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4][9] This

mechanism of action is particularly effective in cancer cells with a compromised G1 checkpoint,

often due to mutations in TP53, as they are more reliant on the S and G2/M checkpoints for

survival.[9]

Signaling Pathway
The ATR-CHK1 signaling pathway is a critical component of the DNA damage response. Upon

replication stress, characterized by the presence of single-stranded DNA (ssDNA) coated by

Replication Protein A (RPA), the ATR kinase is recruited and activated.[1][10] Activated ATR

then phosphorylates and activates CHK1.[10][11] CHK1, in turn, phosphorylates a range of

downstream effectors, including the Cdc25 family of phosphatases, which leads to the inhibition

of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.[10] This provides time

for DNA repair to occur. Inhibition of CHK1 by SRA-737 disrupts this signaling cascade,

preventing cell cycle arrest and promoting the accumulation of lethal DNA damage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/chk1-inhibitor-sra737
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/chk1-inhibitor-sra737
https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/chk1-inhibitor-sra737
https://pmc.ncbi.nlm.nih.gov/articles/PMC10776598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10776598/
https://www.researchgate.net/figure/Induction-of-ATR-CHK1-pathway-activation-and-downstream-signalling-A-Anti-metabolites_fig1_316537222
https://www.researchgate.net/figure/Schematic-of-the-ATR-Chk1-pathway-The-oncogene-promotes-replication-stress-and-DNA_fig1_347899938
https://www.researchgate.net/figure/Schematic-of-the-ATR-Chk1-pathway-The-oncogene-promotes-replication-stress-and-DNA_fig1_347899938
https://pmc.ncbi.nlm.nih.gov/articles/PMC87074/
https://www.researchgate.net/figure/Schematic-of-the-ATR-Chk1-pathway-The-oncogene-promotes-replication-stress-and-DNA_fig1_347899938
https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATR-CHK1 Signaling Pathway

DNA Damage / Replication Stress

ssDNA-RPA Complex

generates

ATR Kinase

recruits & activates

CHK1 Kinase

phosphorylates & activates

Cdc25 Phosphatases

phosphorylates & inhibits

S/G2-M Checkpoint Arrest

induces

SRA-737

CDK1/CDK2

dephosphorylates & activates

drives cell cycle progression

Mitotic Catastrophe / Apoptosis

uncontrolled progression leads to

DNA Repair

allows time for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Evaluation Workflow for SRA-737
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Rationale for SRA-737 Clinical Trial Design
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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